molecular formula C7H13N3 B13272302 4-Ethylpiperazine-1-carbonitrile

4-Ethylpiperazine-1-carbonitrile

Cat. No.: B13272302
M. Wt: 139.20 g/mol
InChI Key: FMLCYMQTEFTXGT-UHFFFAOYSA-N
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Description

The Piperazine (B1678402) Scaffold: A Privileged Structure in Synthetic Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry and drug discovery. thieme-connect.comnih.govnih.gov It is considered a "privileged scaffold" because its presence is common in a multitude of biologically active compounds with diverse therapeutic applications. nih.govrsc.orgnih.gov The versatility of the piperazine structure allows for the creation of extensive libraries of compounds for screening against various biological targets. jocpr.com

The synthetic utility of the piperazine moiety is rooted in several key characteristics:

Modulation of Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be substituted, allowing for fine-tuning of properties like solubility, basicity, and lipophilicity. This is crucial for optimizing the pharmacokinetic profiles of drug candidates. nih.govtandfonline.com

Structural Flexibility and Rigidity: The piperazine ring typically adopts a chair conformation, providing a degree of structural rigidity. However, it also possesses conformational flexibility, which can be advantageous for binding to biological macromolecules. tandfonline.com This flexibility can be constrained by incorporating the piperazine ring into more complex polycyclic structures. tandfonline.com

Chemical Reactivity: The secondary amine functionalities of the piperazine ring are readily reactive, facilitating the attachment of various pharmacophores and functional groups. tandfonline.com This makes piperazine an excellent linker or central scaffold for building complex molecules. tandfonline.com

The widespread application of the piperazine scaffold is evident in numerous FDA-approved drugs across various therapeutic areas, including antipsychotics, antihistamines, anti-anginal agents, and anticancer therapies. researchgate.netmdpi.com

The Carbonitrile Functionality: A Versatile Tool for Chemical Transformation

The carbonitrile (or nitrile) group, a carbon atom triple-bonded to a nitrogen atom (-C≡N), is a highly valuable functional group in organic synthesis. Its unique electronic structure and reactivity allow for a wide array of chemical transformations, making it a key building block for the synthesis of more complex molecules. libretexts.orglibretexts.org

Key transformations and derivatization strategies involving the carbonitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or their corresponding carboxylate salts. youtube.comyoutube.comyoutube.com This transformation is a fundamental method for introducing a carboxylic acid moiety into a molecule.

Reduction: The carbonitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orglibretexts.orgyoutube.com This provides a direct route to primary amines, which are themselves important functional groups in many biologically active compounds.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.orglibretexts.org This reaction is a powerful tool for carbon-carbon bond formation.

The presence of the carbonitrile group in 4-Ethylpiperazine-1-carbonitrile, therefore, opens up a plethora of possibilities for creating a diverse range of derivatives with potentially new and interesting properties.

Current Research Trajectories for Related Piperazine Derivatives

Research into piperazine derivatives continues to be a vibrant and highly productive area of chemical science. The adaptability of the piperazine scaffold allows for its incorporation into molecules designed for a wide range of biological targets and applications.

Current research efforts on piperazine derivatives are focused on several key areas:

Antimicrobial Agents: There is a significant and ongoing effort to develop new piperazine-containing compounds with antibacterial, antifungal, and antiviral activities to combat the growing problem of drug resistance. researchgate.net

Central Nervous System (CNS) Disorders: Piperazine derivatives have a long history of use in treating CNS disorders. Current research is focused on developing novel antipsychotics, antidepressants, and anxiolytics with improved efficacy and fewer side effects. researchgate.netijrrjournal.comnih.gov Many of these compounds target neurotransmitter receptors like dopamine (B1211576) and serotonin (B10506) receptors. ijrrjournal.comnih.gov

Anticancer Agents: The piperazine scaffold is a common feature in many modern anticancer drugs, particularly kinase inhibitors. mdpi.com Research is ongoing to synthesize new piperazine derivatives that can selectively target cancer cells and overcome resistance to existing therapies. nih.govjocpr.com

Radioprotective Agents: Recent studies have explored the potential of piperazine derivatives, such as 1-(2-hydroxyethyl)piperazine derivatives, as radioprotective agents to mitigate the harmful effects of ionizing radiation. nih.gov

Materials Science: Beyond medicinal chemistry, piperazine-based ligands are being used in the development of metal-organic frameworks (MOFs) and catalysts due to their versatile binding capabilities with metal ions. rsc.orgnih.gov

The exploration of compounds like this compound is situated within this broader context of innovation. The combination of the proven piperazine scaffold and the reactive carbonitrile handle provides a promising platform for the discovery of new chemical entities with valuable applications.

Data Tables

Table 1: Physical and Chemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index
Ethyl 1-piperazinecarboxylate120-43-4C₇H₁₄N₂O₂158.202731.477 sigmaaldrich.com
4-Methylpiperazine-1-carbonitrile50451-22-4C₆H₁₁N₃125.17--
4-(4-ethylpiperazine-1-carbonyl)-N-phenylbenzenesulfonamide-C₁₉H₂₃N₃O₃S373.5--
1-Ethylpiperidine-4-carbonitrile88654-16-4C₈H₁₄N₂---

Data sourced from publicly available chemical databases. Boiling point and refractive index for some compounds are not available.

Table 2: Examples of Reactions with Piperazine Derivatives

Starting MaterialReagent(s)ProductReaction TypeReference
N-ethylpiperazine1-bromo-4-nitrobenzene, then H₂, Pd/C, then 6-chloro-N-methylpyrimidin-4-amine, then isocyanate 78Infigratinib (7)Multi-step synthesis mdpi.com
6-bromonicotinaldehyde (B16785)N-ethylpiperazine, sodium triacethoxyborohydride6-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine (150)Reductive amination mdpi.com
Disulfides, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, trimethylsilyl (B98337) cyanideCs₂CO₃, EtOH2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrilesThree-component reaction nih.gov
3-propylpyrazole-5-carboxylic acid ethyl esterDimethyl sulfate, then NaOH, then oleum/fuming nitric acid, then thionyl chloride/NH₄OH, then reduction, then 2-ethoxybenzoyl chloride, then cyclization, then sulfonation, then 1-methylpiperazineSildenafilMulti-step synthesis wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

4-ethylpiperazine-1-carbonitrile

InChI

InChI=1S/C7H13N3/c1-2-9-3-5-10(7-8)6-4-9/h2-6H2,1H3

InChI Key

FMLCYMQTEFTXGT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethylpiperazine 1 Carbonitrile and Analogues

Strategies for Piperazine (B1678402) Ring Formation with 4-Ethyl Substitution

The formation of the piperazine ring with a specific N-ethyl substituent is a critical step in the synthesis of the target compound. Various methodologies have been developed to achieve this, primarily centered around cyclization reactions and reductive amination approaches.

Cyclization Reactions for N-substituted Piperazine Derivatives

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds like piperazine. These reactions involve the formation of the cyclic structure from one or more acyclic precursors.

One notable method is the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. acs.org This approach allows for a modular synthesis of highly substituted piperazines under mild conditions, offering excellent yields and a high degree of control over the final structure. acs.org Another strategy involves the reaction of 1,2-diamines with vinyl diphenyl phosphonium (B103445) reagents, which provides a practical route to differentially protected 2-substituted piperazines. nih.gov

Manganese(III) acetate (B1210297) mediated radical cyclizations of unsaturated diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds have also been employed to synthesize piperazine-containing dihydrofuran molecules. nih.gov Furthermore, photoredox catalysis has emerged as a powerful tool. For instance, an iridium-based photoredox catalyst can be used in the decarboxylative cyclization between various aldehydes and amino-acid-derived diamines to produce a diverse range of C2-substituted piperazines. mdpi.com

A summary of various cyclization strategies for piperazine synthesis is presented below:

Methodology Catalyst/Reagent Key Features Reference
Palladium-Catalyzed Decarboxylative CyclizationPalladiumMild conditions, high yields, high stereochemical control acs.org
Reaction with Vinyl Diphenyl Phosphonium ReagentsVinyl Diphenyl Phosphonium ReagentsPractical route to 2-substituted piperazines nih.gov
Manganese(III) Acetate Mediated Radical CyclizationMn(OAc)₃Synthesis of piperazine-containing dihydrofurans nih.gov
Photoredox Decarboxylative CyclizationIridium-based photoredox catalystAccess to diverse C2-substituted piperazines mdpi.com
Double Michael Addition and Reductive Cyclization-Utilizes primary amines and nitrosoalkenes nih.gov

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for the synthesis of amines, including N-substituted piperazines. youtube.comlibretexts.org This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.org

In the context of 4-ethylpiperazine synthesis, a common approach is the reductive amination of a suitable aldehyde with N-ethylpiperazine. For example, the reaction of 6-bromonicotinaldehyde (B16785) with N-ethylpiperazine using sodium triacetoxyborohydride (B8407120) as the reducing agent can yield the desired N-ethylpiperazine derivative. mdpi.com Alternatively, Leuckart–Wallach conditions can be employed for the reductive amination of aldehydes with N-ethylpiperazine. mdpi.com

A variety of reducing agents can be used in reductive amination, including sodium cyanoborohydride, sodium borohydride, and hydrogen gas with a metal catalyst like nickel. youtube.comgoogle.comorganic-chemistry.org The choice of reducing agent can depend on the specific substrates and desired reaction conditions.

Installation and Functionalization of the Carbonitrile Group in Piperazine Systems

Once the 4-ethylpiperazine core is established, the next critical step is the introduction of the carbonitrile (-CN) group. This is typically achieved through cyanation reactions or nucleophilic substitution routes.

Cyanation Reactions for N-substituted Piperazines

Cyanation involves the introduction of a cyanide group onto a molecule. wikipedia.org For N-substituted piperazines, this can be achieved through various methods. One approach is the α-cyanation of unprotected alicyclic amines, where secondary amines are converted to α-aminonitriles. nih.gov This can be accomplished by the addition of trimethylsilyl (B98337) cyanide (TMSCN) to in situ generated imines, which are formed by the oxidation of the amine. nih.gov

Palladium-catalyzed cyanation of aryl halides is another extensively explored method that can be applied to piperazine systems. wikipedia.org Additionally, nickel-catalyzed cyanations offer a less expensive alternative. wikipedia.org The use of reagents like 1,4-dicyanobenzene as a cyanating agent under visible light with a nickel catalyst has been reported for the cyanation of aryl halides. organic-chemistry.org

Nucleophilic Substitution Routes for Nitrile Introduction

Nucleophilic substitution reactions provide a direct pathway for introducing the nitrile group. This typically involves the reaction of a suitable piperazine derivative, acting as a nucleophile, with a reagent containing a leaving group and a nitrile moiety.

For instance, the reaction of piperazine with chloroacetonitrile (B46850) can lead to the formation of a piperazinylacetonitrile derivative. nih.gov This is an SN2-type reaction where the piperazine nitrogen attacks the carbon bearing the chlorine atom, displacing it. nih.gov Similarly, reacting 3-oxo-2-arylhydrazononitriles with chloroacetonitrile can yield 4-aminopyrazoles, which can be precursors to functionalized piperazines. nih.gov

The choice of the electrophile is crucial. Alkyl halides, such as benzyl (B1604629) chloride, are commonly used in SN1 or SN2-type cyanation reactions with a cyanide source like sodium cyanide. wikipedia.org

Targeted Synthesis of 4-Ethylpiperazine-1-carbonitrile from Established Precursors

The direct synthesis of this compound can be accomplished by reacting 1-ethylpiperazine (B41427) with a cyanating agent. A common and effective method is the use of cyanogen (B1215507) bromide (BrCN). This reaction proceeds via a nucleophilic attack of the secondary amine of 1-ethylpiperazine on the electrophilic carbon of cyanogen bromide, leading to the formation of the desired product and hydrogen bromide as a byproduct.

Another approach involves the reaction of 1-ethylpiperazine with other cyanating agents, potentially under different reaction conditions to optimize yield and purity. The selection of the appropriate precursor and cyanating agent is critical for an efficient and high-yielding synthesis.

A summary of precursors and reagents for the targeted synthesis is provided below:

Precursor Reagent Reaction Type
1-EthylpiperazineCyanogen Bromide (BrCN)Cyanation
1-EthylpiperazineOther Cyanating AgentsCyanation
1-Chloroformyl-4-ethylpiperazineCyanide Source (e.g., NaCN)Nucleophilic Substitution

Exploration of Green Chemistry Principles in Piperazine Carbonitrile Synthesis

The adoption of green chemistry principles is crucial for the sustainable development of synthetic processes for heterocyclic compounds like piperazine carbonitriles. researchgate.netresearchgate.net This approach aims to minimize the environmental impact of chemical manufacturing by reducing waste, using less hazardous chemicals, and improving energy efficiency. unibo.itnih.gov Key strategies in the green synthesis of piperazine analogues include the use of eco-friendly solvents, alternative energy sources, and atom-economical reaction designs. researchgate.netresearchgate.net

Green Solvents and Reaction Conditions: The choice of solvent is a primary consideration in green chemistry, as solvents constitute a major portion of the waste generated in chemical processes. unibo.itmdpi.com Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many organic reactions. researchgate.netmdpi.com Poly(ethylene glycol) (PEG) has also emerged as a benign reaction medium that can sometimes enhance reaction rates and can be recycled. mdpi.com For instance, the synthesis of 1,2-disubstituted benzimidazoles, which share synthetic precursors with some piperazine derivatives, is accelerated in a PEG 400 medium. mdpi.com The development of solvent-free reactions, where the reactants are ground together, represents a highly efficient green methodology by eliminating solvent waste entirely. researchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are prominent examples of green chemistry techniques that can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. researchgate.netresearchgate.netnih.gov These techniques have been successfully applied to the synthesis of various nitrogen-containing heterocycles, demonstrating their potential for the efficient production of piperazine derivatives. researchgate.netresearchgate.net

Atom Economy and Multicomponent Reactions: Designing syntheses with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. youtube.com Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product, are inherently atom-economical and reduce the number of synthetic steps and purification processes. researchgate.netresearchgate.net One-pot synthesis protocols, such as the four-component reaction for preparing pyrano[2,3-c]pyrazoles, exemplify this efficient and green approach. researchgate.netmdpi.com

Table 1: Overview of Green Chemistry Approaches in Piperazine Analogue Synthesis

Green Chemistry Principle Application in Piperazine Analogue Synthesis Key Advantages
Use of Green Solvents Reactions conducted in water, Poly(ethylene glycol) (PEG), or bio-based solvents. mdpi.com Reduced toxicity, improved safety, lower environmental impact. unibo.it
Solvent-Free Conditions Grinding reactants together without a solvent. researchgate.net Elimination of solvent waste, simplified work-up. researchgate.net
Microwave/Ultrasound Assistance Use of microwave or ultrasound energy to drive reactions. researchgate.netnih.gov Faster reaction rates, higher yields, reduced energy consumption. researchgate.netresearchgate.net
Multicomponent Reactions (MCRs) Combining three or more starting materials in a single synthetic operation. researchgate.netresearchgate.net High atom economy, reduced number of steps, less waste. researchgate.net
Catalyst-Free Synthesis Reactions proceeding efficiently without the need for a catalyst. researchgate.netresearchgate.net Avoids catalyst toxicity and cost, simplifies purification. researchgate.net

Investigation of Novel Catalytic Systems in Piperazine-Based Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling the development of efficient and selective methods for constructing complex molecules like piperazine derivatives. Research in this area is focused on discovering new catalysts that can operate under mild conditions, tolerate a wide range of functional groups, and provide high yields and selectivity. researchgate.netresearchgate.netcatalysis.ru

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the formation of C-N bonds, a key step in many piperazine syntheses. organic-chemistry.orgmdpi.com The Buchwald-Hartwig amination, for example, is a powerful method for coupling piperazines with aryl halides to form N-arylpiperazines. mdpi.com Palladium-catalyzed cyclization reactions have also been developed for the modular synthesis of highly substituted piperazines with excellent control over stereochemistry. organic-chemistry.org A bifunctional Pd/MgO catalyst has shown high efficiency in the one-pot synthesis of piperazines through the selective N-monoalkylation of amines with alcohols. scispace.com

Iridium, Ruthenium, and Rhodium Catalysis: Iridium-based photocatalysts, such as [Ir(ppy)₂(dtbpy)]PF₆ and 4CzIPN, have been employed in the visible-light-promoted synthesis of piperazines under mild conditions. organic-chemistry.orgorgsyn.org These systems enable decarboxylative annulation reactions to proceed efficiently. organic-chemistry.org Ruthenium catalysts ligated with (pyridyl)phosphine have been shown to effectively catalyze the coupling of diols and diamines to produce piperazines. organic-chemistry.org Furthermore, rhodium precatalysts have been successfully used for the hydrogenation of N-heteroarenes, including pyrazine, which is a challenging substrate to reduce. scispace.com

Other Novel Catalytic Systems: Beyond precious metal catalysts, other systems have shown promise. Copper(I) iodide has been used to catalyze a one-pot, three-component reaction of DABCO, alkyl halides, and aryl halides to produce unsymmetrical piperazines in high yields. rsc.org Iodine has also been utilized as a catalyst in a [3+3] cycloaddition strategy for the synthesis of carbon-substituted piperazines from easily accessible starting materials. researchgate.net Manganese(III) acetate has been employed to mediate oxidative radical cyclization reactions to form piperazine-containing dihydrofurans. nih.gov

Table 2: Selected Novel Catalytic Systems for Piperazine Synthesis

Catalyst System Reaction Type Substrates Key Features
Palladium(0) complexes Buchwald-Hartwig Amination Piperazine and aryl halides Efficient formation of N-arylpiperazines. mdpi.com
Pd(DMSO)₂(TFA)₂ Wacker-type Aerobic Oxidative Cyclization Alkenes with amine functionalities Synthesis of six-membered nitrogen heterocycles. organic-chemistry.org
[Ir(ppy)₂(dtbpy)]PF₆ / 4CzIPN Photoredox Catalysis Glycine-based diamines and aldehydes Mild conditions, visible-light promotion. organic-chemistry.org
(Pyridyl)phosphine-ligated Ruthenium(II) Diol-Diamine Coupling Diols and diamines Tolerates a variety of functional groups. organic-chemistry.org
Copper(I) Iodide Three-Component Reaction DABCO, alkyl halides, aryl halides High yields for unsymmetrical piperazines. rsc.org
Iodine [3+3] Cycloaddition Imines Metal-free, atom-economic synthesis of C-substituted piperazines. researchgate.net
Mn(OAc)₃ Oxidative Radical Cyclization Unsaturated piperazine derivatives and 1,3-dicarbonyls Formation of complex piperazine-containing heterocycles. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Ethylpiperazine 1 Carbonitrile

Reactions of the Carbonitrile Functional Group

The carbonitrile group is a versatile functional group known for its diverse reactivity, including nucleophilic additions, hydrolysis, and reduction.

Nucleophilic Addition Reactions to the Nitrile

The primary approach to functionalizing nitriles involves nucleophilic addition to the electrophilic carbon atom of the C≡N group. nih.gov However, this type of reaction often faces a significant activation barrier, sometimes requiring activation of the nitrile group to proceed efficiently, especially with weaker nucleophiles. nih.gov

While nitriles are generally less reactive towards nucleophiles than carbonyl compounds, strong nucleophiles can add to the carbon-nitrogen triple bond. For instance, organometallic reagents like Grignard reagents are known to react with nitriles to form ketones after hydrolysis of the intermediate imine. While specific studies on 4-Ethylpiperazine-1-carbonitrile are not prevalent, its reaction with a Grignard reagent (R-MgX) would be expected to yield a ketone following an acidic workup.

The mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic nitrile carbon, forming a magnesium salt of an imine. Subsequent hydrolysis cleaves the carbon-nitrogen double bond to produce the corresponding ketone.

Table 1: Predicted Nucleophilic Addition to this compound

Reactant Reagent Intermediate Product (Pre-hydrolysis) Final Product (Post-hydrolysis)

Hydrolysis and Related Conversions of the Nitrile

The nitrile group can be converted to a carboxylic acid through hydrolysis, a reaction that can be catalyzed by either acid or base. The reaction proceeds in two main stages: initial hydration to an amide intermediate, followed by further hydrolysis of the amide to a carboxylic acid (or its carboxylate salt).

Under acidic conditions, such as heating with dilute hydrochloric acid, the nitrile group of this compound would hydrolyze to form 4-ethylpiperazine-1-carboxylic acid and an ammonium (B1175870) salt.

Under alkaline hydrolysis, for example, by heating with aqueous sodium hydroxide, the reaction would yield the sodium salt of the carboxylic acid (sodium 4-ethylpiperazine-1-carboxylate) and ammonia (B1221849) gas. To obtain the free carboxylic acid from this mixture, subsequent acidification with a strong acid is required.

Reduction Reactions of the Carbonitrile Moiety

The carbonitrile group can be readily reduced to a primary amine. This transformation is a valuable synthetic tool for introducing an aminomethyl group. Common methods for nitrile reduction include catalytic hydrogenation and chemical reduction with hydrides.

Catalytic hydrogenation using reagents like Raney Nickel or Palladium on carbon (Pd/C) in the presence of hydrogen gas is an effective method. commonorganicchemistry.com To minimize the formation of secondary and tertiary amine by-products, ammonia is often added to the reaction mixture. commonorganicchemistry.com Alternatively, chemical reducing agents such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or the more stable borane-dimethylsulfide complex (BH₃-SMe₂) can achieve this transformation, typically requiring heating in a solvent like THF. commonorganicchemistry.comorganic-chemistry.org The reduction of this compound would yield 1-(aminomethyl)-4-ethylpiperazine.

Table 2: Reduction of the Carbonitrile Group

Starting Material Reagent/Conditions Product
This compound H₂ / Raney Nickel, NH₃ 1-(Aminomethyl)-4-ethylpiperazine

Reactivity of the Piperazine (B1678402) Ring Nitrogens

The piperazine moiety in this compound contains two distinct nitrogen atoms. The N-4 nitrogen is a tertiary amine due to the ethyl substituent. The N-1 nitrogen is part of a cyanamide (B42294) group, which significantly reduces its nucleophilicity compared to a typical secondary amine. Therefore, reactions such as N-alkylation and N-acylation typically occur at the more nucleophilic secondary amine of the precursor, 1-ethylpiperazine (B41427), or on related piperazine derivatives.

N-Alkylation and N-Acylation Reactions of the Piperazine Nitrogen

The nucleophilic secondary amine of piperazine and its N-monosubstituted derivatives is a common site for functionalization.

N-Alkylation: This reaction involves the substitution of the hydrogen on the secondary amine with an alkyl group. It is a fundamental method for preparing N-alkylpiperazines. mdpi.comresearchgate.net The reaction can be achieved through nucleophilic substitution using alkyl halides or via reductive amination. mdpi.com For example, studies have shown the successful alkylation of piperazine derivatives with various alkyl bromides and chlorides. mdpi.comnih.gov To ensure mono-alkylation and avoid the formation of undesired dialkylated products, using a monopiperazinium salt can be an effective strategy. google.com

N-Acylation: Piperazine's secondary amine readily reacts with acylating agents like acyl chlorides and acid anhydrides to form amides. rsc.orgambeed.com This reaction is widely used to introduce functional groups onto the piperazine ring. For instance, N-ethylpiperazine has been acylated with various acid chlorides to produce the corresponding amides in high yield. nih.gov The synthesis of numerous bioactive molecules, including the drug Sildenafil, involves a step where a piperazine derivative is condensed with an acylating agent. wikipedia.org

Table 3: Representative N-Alkylation and N-Acylation of 1-Ethylpiperazine

Reaction Type Reactants Conditions Product Ref.
N-Alkylation 1-Ethylpiperazine, Alkyl Halide (R-X) Base (e.g., K₂CO₃) 1-Alkyl-4-ethylpiperazine researchgate.net

Formation of Amides and Esters via Related Carbonyl Chloride Precursors

A key related precursor for synthesizing a variety of piperazine derivatives is 4-ethylpiperazine-1-carbonyl chloride . This versatile intermediate allows for the facile introduction of the 4-ethylpiperazinyl-carbonyl moiety onto nucleophiles. smolecule.com

The carbonyl chloride group is highly reactive towards nucleophilic substitution. It reacts readily with primary or secondary amines to form stable urea (B33335) derivatives (amides) and with alcohols to form carbamates (esters). smolecule.com These reactions are fundamental in medicinal chemistry for synthesizing complex molecules. For example, various piperazine-1-carboxylic acid esters have been prepared by reacting 1-substituted piperazines with the appropriate chloroformates in the presence of a base like triethylamine. google.com Similarly, the synthesis of amide derivatives is often achieved by coupling a piperazine with a carboxylic acid using a coupling agent or by direct reaction with an acid chloride. nih.govacgpubs.org

Table 4: Reactions of 4-Ethylpiperazine-1-carbonyl chloride

Nucleophile Product Type General Product Structure Ref.
Amine (R¹R²NH) Amide (Urea derivative) 4-Ethyl-N,N-disubstituted-piperazine-1-carboxamide smolecule.com

Mechanistic Pathways of Key Transformations

Understanding the mechanistic pathways of chemical reactions involving this compound is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic routes. This section explores the kinetic studies, the elucidation of reaction intermediates, and the influence of various factors on the reaction mechanisms.

Kinetic Studies of Reaction Rates and Orders

Currently, detailed kinetic studies specifically investigating the reaction rates and orders for transformations of this compound are not extensively reported in publicly available literature. However, general principles of organic chemistry allow for predictions regarding its reactivity. The presence of the electron-withdrawing nitrile group is expected to decrease the nucleophilicity of the piperazine nitrogen at position 1, while the ethyl group at position 4 provides some steric hindrance and electron-donating character through induction.

Further empirical studies are required to establish the precise rate laws and reaction orders for specific transformations, such as N-alkylation, reduction of the nitrile group, or reactions involving the piperazine ring. Such studies would involve systematically varying the concentrations of reactants and monitoring the reaction progress over time using techniques like spectroscopy or chromatography.

Elucidation of Reaction Intermediates through Spectroscopic and Trapping Experiments

The identification of transient intermediates is key to confirming proposed reaction mechanisms. For reactions involving this compound, a combination of spectroscopic methods and trapping experiments would be instrumental. For instance, in a potential reduction of the nitrile group to a primary amine, intermediates such as the corresponding imine could be targeted for detection.

Low-temperature NMR spectroscopy could be employed to observe the formation and decay of unstable intermediates. Furthermore, in-situ infrared (IR) spectroscopy can monitor changes in characteristic vibrational frequencies, such as the C≡N stretch, providing real-time information on the consumption of the starting material and the appearance of new functional groups. Trapping experiments, where a reactive species is added to intercept a short-lived intermediate, can provide indirect but compelling evidence for its existence.

Influence of Substituents and Reaction Conditions on Reaction Mechanisms

The reactivity and mechanistic pathways of this compound are significantly influenced by the nature of substituents on the reactants and the specific reaction conditions employed.

Substituent Effects: The ethyl group at the N4 position, being a simple alkyl group, has a modest electron-donating effect, which can slightly enhance the nucleophilicity of the N4 nitrogen for reactions at that site. In contrast, the electron-withdrawing carbonitrile group at the N1 position deactivates this nitrogen towards electrophilic attack and makes the piperazine ring more susceptible to nucleophilic attack if a suitable leaving group were present on the ring. The reactivity of the nitrile group itself can be modulated by substituents on other reactants. For example, in a reaction with an organometallic reagent, the electronic nature of the organometallic's organic group would influence the rate and efficiency of addition to the nitrile.

Reaction Conditions:

Solvent: The choice of solvent can have a profound impact on reaction mechanisms. Polar aprotic solvents like DMF or acetonitrile (B52724) can stabilize charged intermediates, potentially favoring SN2-type pathways. Non-polar solvents might favor radical or concerted mechanisms.

Temperature: Higher temperatures generally increase reaction rates but can also lead to the formation of undesired byproducts by overcoming the activation energy for alternative reaction pathways.

Catalysts: The use of acid or base catalysts can dramatically alter reaction mechanisms. For instance, acid catalysis can activate the nitrile group towards nucleophilic attack by protonation. Metal catalysts, such as palladium or nickel, are often employed in cross-coupling reactions and proceed through well-defined catalytic cycles involving oxidative addition, transmetalation, and reductive elimination.

Computational and Theoretical Studies of 4 Ethylpiperazine 1 Carbonitrile

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in predicting the behavior of molecules. For 4-Ethylpiperazine-1-carbonitrile, these methods can elucidate its three-dimensional structure, electron distribution, and reactivity, even in the absence of extensive experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. jksus.orgresearchgate.net Functionals like B3LYP are frequently employed with basis sets such as 6-311++G(d,p) to optimize molecular geometries and predict electronic properties with a good balance of accuracy and computational cost. jksus.orgresearch-nexus.netbohrium.com

For this compound, DFT calculations would begin by optimizing the geometry to find the lowest energy conformation. The absence of imaginary frequencies in subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. jksus.org The key structural feature of the piperazine (B1678402) ring is its stable chair conformation, which minimizes steric and torsional strain. nih.govresearchgate.netmuni.cz The ethyl group at the N4 position and the carbonitrile group at the N1 position are expected to influence the final geometry. The total energy and dipole moment are key electronic properties derived from these calculations, providing insight into the molecule's stability and polarity. jksus.org

Below is a table of typical optimized geometric parameters for a substituted piperazine ring, derived from studies on analogous compounds.

Interactive Table: Representative Geometric Parameters of a Substituted Piperazine Ring

ParameterBond/AngleTypical Calculated Value (DFT)
Bond LengthC-N (piperazine ring)~1.46 Å
Bond LengthC-C (piperazine ring)~1.53 Å
Bond LengthN-C (substituent)~1.45 Å
Bond AngleC-N-C (piperazine ring)~110-112°
Bond AngleN-C-C (piperazine ring)~110-111°
Dihedral AngleC-N-C-C (piperazine ring)~55-60° (Chair Conformation)

Note: These values are representative and can vary based on the specific substituents and computational method used.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine ring, specifically the nitrogen atoms. The LUMO is likely centered around the electron-withdrawing carbonitrile (-C≡N) group.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. bohrium.com

Interactive Table: Global Reactivity Descriptors from FMO Analysis

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates high reactivity.
Electronegativity (χ)χ = (I + A) / 2Power to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of electrophilic power.

These descriptors provide a quantitative framework for comparing the reactivity of different piperazine derivatives.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. researchgate.netnih.gov The MEP map uses a color scale to indicate different potential values, where red signifies regions of high electron density (negative potential, susceptible to electrophilic attack) and blue signifies regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP surface would show the most negative potential (red/orange) concentrated around the nitrogen atom of the carbonitrile group due to its high electronegativity and lone pair of electrons. The nitrogen atoms of the piperazine ring would also exhibit negative potential, making them potential sites for hydrogen bonding and protonation. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the ethyl group and the piperazine ring would show positive potential (blue/green), indicating them as sites for nucleophilic interaction. researchgate.net This analysis is crucial for understanding non-covalent interactions, such as those in biological systems or crystal packing. jksus.orgnih.gov

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on single molecules, molecular modeling and dynamics simulations provide insight into the conformational flexibility and intermolecular behavior of molecules over time.

Conformational analysis of this compound focuses on the spatial arrangement of its atoms. As established by numerous studies on similar compounds, the piperazine ring strongly prefers a chair conformation. nih.govresearchgate.netmuni.cz Substituents on the ring's nitrogen atoms can exist in either axial or equatorial positions. Due to steric hindrance, bulky groups favor the equatorial orientation to minimize unfavorable interactions. Therefore, the ethyl group at the N4 position of this compound is expected to reside in the equatorial position. nih.govmuni.cz

Some complex piperazine-containing molecules have been observed to adopt a higher-energy twist-boat conformation when bound to biological targets like proteins, which can create an energetic penalty that affects binding affinity. acs.org However, in its unbound state, the chair conformer represents the global minimum on the potential energy surface.

The structure of this compound allows it to participate in various intermolecular interactions, which are key to its physical properties and behavior in solution. The nitrogen atoms of the piperazine ring and the nitrile group are hydrogen bond acceptors. researchgate.net This allows the molecule to form hydrogen bonds with proton-donating species, such as water or alcohol solvents.

Molecular dynamics (MD) simulations can be used to study these interactions in detail. nitech.ac.jpresearchgate.netresearchgate.net For instance, MD studies on piperazine derivatives in aqueous solutions have been used to analyze hydration shells and the mobility of water molecules around the solute. nitech.ac.jpresearchgate.net These simulations reveal how piperazine and its derivatives can structure surrounding solvent molecules and participate in dynamic hydrogen-bonding networks. nih.govresearchgate.net In the solid state, these interactions, along with π–π stacking if aromatic rings are present, dictate the crystal packing arrangement. researchgate.net

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on quantum mechanics, allow for the a priori prediction of various spectroscopic data. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it a cornerstone for simulating the spectra of organic molecules like this compound.

The prediction of infrared (IR) and Raman spectra through computational methods is a mature and reliable technique for molecular characterization. The process begins with the optimization of the molecule's geometry to find its most stable three-dimensional structure (a minimum on the potential energy surface). Following optimization, harmonic vibrational frequencies are calculated. These frequencies correspond to the distinct ways the atoms in the molecule can vibrate, known as normal modes.

DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are standard for these predictions. nih.govnih.gov The calculated frequencies are systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are often uniformly scaled by an empirical factor to improve agreement with experimental data. nih.gov

A crucial part of the analysis is the assignment of each calculated frequency to a specific type of molecular motion. This is achieved through a Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to a given normal mode. cyberleninka.ru For this compound, this would involve identifying characteristic vibrations such as the C≡N stretch of the nitrile group (typically a strong, sharp band in the IR spectrum), various C-H stretching and bending modes of the ethyl group and piperazine ring, C-N stretching, and the skeletal vibrations of the piperazine ring itself. nih.govcyberleninka.ru

Illustrative Data: Predicted Vibrational Frequencies and Assignments for this compound This table is an illustrative example based on known characteristic frequencies for the functional groups present. Actual values require specific DFT calculations.

Calculated Frequency (cm⁻¹) (Scaled) Intensity Assignment (Potential Energy Distribution)
~2975 Medium ν_as(CH₃) - Asymmetric methyl C-H stretch
~2940 Medium ν_as(CH₂) - Asymmetric methylene (B1212753) C-H stretch
~2870 Medium ν_s(CH₃) - Symmetric methyl C-H stretch
~2850 Medium ν_s(CH₂) - Symmetric methylene C-H stretch
~2240 Strong ν(C≡N) - Nitrile stretch
~1460 Medium δ(CH₂) - Methylene scissoring
~1380 Medium δ_s(CH₃) - Symmetric methyl deformation (umbrella)
~1270 Medium ν(C-N) - Piperazine C-N stretch
~1150 Strong ν(C-C) + ν(C-N) - Skeletal stretch
~850 Medium Ring breathing + CH₂ rock

ν = stretching, δ = bending/deformation, as = asymmetric, s = symmetric

Theoretical calculations are highly effective in predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structure elucidation. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed using DFT (e.g., B3LYP functional).

The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, usually Tetramethylsilane (TMS). The accuracy of these predictions can be high enough to distinguish between different isomers and conformers. nih.gov

For this compound, GIAO/DFT calculations would predict the chemical shifts for the distinct protons and carbons of the ethyl group and the piperazine ring. The piperazine ring exists in a chair conformation, leading to distinct chemical environments for axial and equatorial protons. The ethyl group and the electron-withdrawing carbonitrile group will further influence the electronic environment and thus the chemical shifts of the ring's nuclei. Comparing the theoretically predicted shifts with experimentally measured values provides strong validation for the assigned chemical structure. A linear correlation plot of experimental versus calculated shifts is often used to assess the quality of the theoretical model.

Illustrative Data: Predicted vs. Experimental NMR Chemical Shifts for this compound This table is a hypothetical representation to illustrate the correlation between theoretical and experimental data. Actual values require specific GIAO calculations and experimental measurement.

Atom Predicted δ (ppm) Experimental δ (ppm)
¹³C (C≡N) ~118.5 ~117.9
¹³C (Piperazine C adjacent to N-CN) ~45.2 ~44.8
¹³C (Piperazine C adjacent to N-Ethyl) ~53.1 ~52.5
¹³C (Ethyl CH₂) ~52.8 ~52.2
¹³C (Ethyl CH₃) ~12.5 ~12.1
¹H (Piperazine H adjacent to N-CN) ~3.45 ~3.40
¹H (Piperazine H adjacent to N-Ethyl) ~2.60 ~2.55
¹H (Ethyl CH₂) ~2.50 ~2.45

Mechanistic Insights Derived from Computational Chemistry

Beyond predicting static properties, computational chemistry is a powerful tool for exploring reaction dynamics and mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products, and calculate the activation energies that govern reaction rates. nih.gov

For a molecule like this compound, computational studies can provide mechanistic insights into its formation, degradation, or further reactions. For instance, one could model the cyanation of 1-ethylpiperazine (B41427) to understand the reaction pathway and the role of different cyanating agents. Similarly, the degradation pathways of piperazine derivatives, which are relevant in industrial applications like CO₂ capture, have been studied computationally to rationalize product formation. nih.gov

Furthermore, the reactivity of the molecule can be predicted using several computational descriptors.

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. nih.govresearchgate.net The HOMO indicates regions of the molecule likely to act as an electron donor (nucleophile), while the LUMO indicates regions susceptible to electron acceptance (electrophile). For this compound, the nitrogen of the ethyl-substituted amine is expected to be the primary HOMO site, making it a likely center for protonation or alkylation. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Maps : MEP maps visualize the electrostatic potential on the electron density surface of a molecule. researchgate.netproteopedia.org They provide a color-coded guide to charge distribution, where red regions indicate negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net In this compound, the MEP map would likely show a strong negative potential around the nitrogen atom of the nitrile group and the oxygen-like lone pair region of the ethyl-substituted nitrogen, highlighting them as key sites for interactions. researchgate.netproteopedia.org

By calculating the energy barriers for various potential reaction pathways, computational chemistry can distinguish between competing mechanisms and predict the most likely products under different conditions, offering guidance for synthetic chemistry and stability studies.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

A complete structural elucidation of 4-Ethylpiperazine-1-carbonitrile would necessitate high-resolution ¹H and ¹³C NMR spectra.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the protons on the piperazine (B1678402) ring. The piperazine ring protons would likely appear as complex multiplets due to their chemical non-equivalence and spin-spin coupling. The chemical shifts would provide information about the electronic environment of each proton.

A ¹³C NMR spectrum would show discrete peaks for each unique carbon atom in the molecule: the two carbons of the ethyl group, the two chemically distinct sets of carbons in the piperazine ring, and the carbon of the nitrile group. The chemical shift of the nitrile carbon would be particularly characteristic.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, multi-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy) would reveal which protons are coupled to each other, helping to trace the connectivity within the ethyl group and across the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to. This would definitively link the proton and carbon skeletons of the molecule.

Dynamic NMR Studies for Conformational Exchange

Piperazine rings are known to undergo conformational exchange, typically a chair-to-chair interconversion. Furthermore, rotation around the N-CN bond might be restricted. Dynamic NMR studies, involving recording spectra at different temperatures, could reveal if such dynamic processes are occurring at a rate that affects the appearance of the NMR spectra at room temperature. If conformational exchange is slow on the NMR timescale, one might observe a broadening of signals or even the appearance of multiple sets of signals for the piperazine ring protons and carbons.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This experimental mass would then be compared to the calculated exact mass for the molecular formula (C₇H₁₃N₃) to confirm the elemental composition of the compound, a critical piece of data for any newly synthesized molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a fingerprint of the molecule and confirms its structure. Key fragmentation pathways for this compound would likely involve the loss of the ethyl group, cleavage of the piperazine ring, and potentially the loss of the nitrile group. Analysis of these fragments helps to piece together the molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would provide valuable information about the functional groups present in the molecule.

A sharp, intense absorption band in the FT-IR spectrum, typically around 2210-2260 cm⁻¹, would be the characteristic signal for the nitrile (C≡N) stretching vibration.

C-H stretching vibrations for the ethyl and piperazine methylene groups would be observed in the region of 2800-3000 cm⁻¹.

The "fingerprint region" (below 1500 cm⁻¹) in both FT-IR and Raman spectra would show a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecule, serving as a unique identifier for the compound.

Without access to the actual experimental data from these analytical techniques, any further elaboration would be speculative and would not meet the standards of a scientifically accurate article.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. For this compound, this technique would provide unequivocal proof of its molecular structure, conformation of the piperazine ring (typically a chair conformation), and the spatial orientation of the ethyl and carbonitrile substituents.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to build an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, yielding exact bond lengths, bond angles, and torsion angles. mdpi.com

Beyond the intramolecular details, X-ray crystallography is crucial for revealing the supramolecular architecture, which is governed by intermolecular interactions. These non-covalent forces, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, dictate how the molecules pack together in the crystal lattice. In the case of this compound, while lacking strong hydrogen bond donors, weak C-H···N or C-H···π interactions could play a significant role in the crystal packing. mdpi.com The analysis provides key crystallographic data, including the crystal system, space group, and unit cell dimensions, which are fundamental to understanding the material's solid-state properties. mdpi.com

Table 2: Typical Crystallographic Data Obtained from X-ray Analysis (Note: This table represents the type of data generated from an X-ray crystallography experiment.)

ParameterExample DataDescription
Chemical FormulaC₇H₁₃N₃The elemental composition of the molecule.
Formula Weight139.20The mass of one mole of the compound.
Crystal SystemMonoclinicThe geometric category of the crystal lattice.
Space GroupP2₁/cThe symmetry group of the crystal structure. mdpi.com
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)The dimensions and angles of the repeating unit of the crystal.
Volume (V)Example: 1200 ųThe volume of the unit cell.
Z8The number of molecules in the unit cell.
Calculated Density1.55 g/cm³The theoretical density of the crystal.

Chromatographic and Purity Assessment Techniques in Research Synthesis

In the synthesis of this compound, chromatographic techniques are indispensable for monitoring reaction progress, isolating the final product, and assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in pharmaceutical and chemical research. However, for aliphatic amines like 1-ethylpiperazine (B41427), a close structural analog of the parent amine of the title compound, direct analysis by HPLC using a standard UV detector presents a significant challenge. researchgate.net This is due to the lack of a strong chromophore in the molecule, resulting in poor UV absorption and thus low sensitivity. researchgate.net

To overcome this limitation, several strategies can be employed. One approach is to use a universal detector that does not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Another common strategy is pre-column or post-column derivatization, where the analyte is reacted with a labeling agent that imparts strong UV absorbance or fluorescence, thereby enhancing detection sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is amenable to GC analysis. When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes a powerful tool for both separation and identification. nih.gov

A validated GC method for the quantitative determination of related compounds, such as piperazine, 1-methylpiperazine, and 1-ethylpiperazine, has been successfully developed. researchgate.net This method provides a template for the analysis of this compound. The separation is typically achieved on a mid-polarity capillary column, such as a DB-17, which consists of (50%-Phenyl)-methylpolysiloxane. researchgate.net The use of an appropriate temperature program allows for the effective separation of the target compound from starting materials, byproducts, and residual solvents. The Flame Ionization Detector (FID) is suitable for quantitative analysis, while a Mass Spectrometry (MS) detector provides definitive identification based on the compound's mass spectrum and fragmentation pattern. Silylation is a common derivatization technique used in GC-MS analysis to increase the volatility and thermal stability of analytes. mdpi.com

Table 3: Exemplar GC Method Parameters for Analysis of Piperazine Derivatives (Based on validated methods for related compounds. researchgate.net)

ParameterCondition
Column DB-17 (30 m x 0.53 mm, 1.0 µm film)
Carrier Gas Helium (Flow Rate: 2.0 mL/min)
Injector Temperature 250 °C
Detector Temperature 260 °C (FID)
Oven Program 150°C for 10 min, then ramp 35°C/min to 260°C, hold for 2 min
Injection Volume 1.0 µL
Diluent Methanol

Applications of 4 Ethylpiperazine 1 Carbonitrile in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

4-Ethylpiperazine-1-carbonitrile is a key starting material and intermediate in the synthesis of more elaborate molecules. The ethyl group at the N4 position provides specific steric and electronic properties, while the N1-carbonitrile group serves as a versatile functional handle that can be transformed into other essential functionalities.

Precursor for Novel Heterocyclic Compounds

The ethylpiperazine moiety is a common structural motif in a vast number of bioactive compounds. Synthetic routes often utilize simple, functionalized ethylpiperazine derivatives as foundational building blocks. For instance, the core structure is integral to various classes of heterocyclic compounds, including pyrimidines and phthalazines, which are known for their diverse pharmacological activities. nih.govresearchgate.net The carbonitrile group of this compound can be chemically manipulated, for example, through reduction to an aminomethyl group or hydrolysis to a carboxylic acid. These transformed intermediates can then participate in cyclization reactions to form novel, more complex heterocyclic systems. This approach is valuable for generating compounds with potential therapeutic applications. researchgate.netontosight.ai

Intermediate in the Construction of Complex Organic Molecules

The utility of the ethylpiperazine scaffold, for which this compound is a key synthon, is prominently demonstrated in the synthesis of several modern pharmaceuticals. mdpi.com Many complex drug molecules incorporate this structural unit, highlighting its importance as a building block in process chemistry and drug discovery.

Two notable examples are the kinase inhibitors Infigratinib and Abemaciclib.

Infigratinib: This potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) is used in the treatment of certain cancers. guidetopharmacology.orgnih.gov The synthesis of Infigratinib involves a multi-step process where an N-ethylpiperazine derivative is a crucial component. mdpi.com A key step involves the reaction of 1-ethylpiperazine (B41427) with 1-bromo-4-nitrobenzene, which after subsequent reduction of the nitro group, provides the 4-(4-ethylpiperazin-1-yl)-aniline intermediate. newdrugapprovals.org This intermediate is then elaborated through further reactions to construct the final complex structure of the drug. newdrugapprovals.orgresearchgate.net

Abemaciclib: An inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), Abemaciclib is used to treat certain types of breast cancer. chemicalbook.com Multiple synthetic routes to Abemaciclib rely on N-ethylpiperazine as a starting material. lookchem.comsci-hub.se In one approach, N-ethylpiperazine is coupled with a bromopyridine derivative via a reductive amination reaction, such as the Leuckart–Wallach reaction, to form a key intermediate. lookchem.comgoogle.com This piece is then joined with other fragments of the molecule in subsequent steps to complete the synthesis. chemicalbook.comsci-hub.segoogle.com

These examples underscore the role of the ethylpiperazine core as a non-reactive, solubility-enhancing, and structurally important fragment in the architecture of complex, biologically active molecules.

Derivatization Strategies for Chemical Library Synthesis and Screening Efforts

The creation of chemical libraries containing a multitude of related compounds is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify new lead compounds. This compound is an excellent starting point for such libraries due to the versatile reactivity of its carbonitrile group.

The nitrile functionality can be transformed into a variety of other groups, each enabling different subsequent coupling chemistries. This allows for the rapid generation of a diverse set of molecules from a single, common core. For example, reduction of the nitrile yields a primary amine, which can be acylated, alkylated, or used in reductive aminations. Hydrolysis leads to a carboxylic acid, ready for amide bond formation. This strategic derivatization allows chemists to systematically explore the chemical space around the ethylpiperazine scaffold.

Below is a table illustrating potential derivatization pathways starting from this compound.

Starting Functional GroupTransformation ReactionResulting Functional GroupPotential Subsequent Reactions
Nitrile (-CN)Reduction (e.g., with LiAlH₄, H₂/catalyst)Primary Amine (-CH₂NH₂)Amide coupling, Sulfonamide formation, Reductive amination, Urea (B33335)/Thiourea formation
Nitrile (-CN)Acid or Base HydrolysisCarboxylic Acid (-COOH)Amide coupling (e.g., with EDC, HATU), Esterification
Nitrile (-CN)Reaction with Grignard ReagentsKetone (-C(O)R)Wittig reaction, Reductions to alcohol, Reductive amination
Nitrile (-CN)Cycloaddition (e.g., with azides)TetrazoleN-alkylation, Further functionalization of the tetrazole ring

Stereoselective Transformations and Chiral Pool Applications involving Ethylpiperazine Scaffolds

Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. The use of chiral building blocks, often sourced from nature's "chiral pool," is a powerful strategy in the synthesis of enantiomerically pure compounds. nih.gov

While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant to the ethylpiperazine scaffold. Chiral derivatives of piperazine (B1678402) can be prepared through several methods:

From Chiral Starting Materials: Synthesis can begin with chiral amino acids or other enantiopure precursors to construct the piperazine ring with defined stereocenters.

Asymmetric Synthesis: Modern catalytic methods can be employed to introduce chirality into an achiral piperazine system or to perform reactions on a prochiral piperazine derivative in a stereoselective manner.

Once a chiral ethylpiperazine scaffold is obtained, it can be used as a building block to construct complex chiral molecules, ensuring that the final product is a single, desired stereoisomer. This control is crucial for optimizing the efficacy and safety profile of a potential drug. Although specific examples detailing stereoselective transformations starting directly from this compound are not prevalent, the broader application of chiral ethylpiperazine scaffolds in asymmetric synthesis is a well-established and important strategy in medicinal chemistry. nih.gov

Integration into Multicomponent Reactions (MCRs) for Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency, atom economy, and operational simplicity. rsc.org They allow for the rapid construction of molecular complexity from simple starting materials, making them ideal for generating diverse chemical libraries. nih.gov

Piperazine derivatives are excellent candidates for use in MCRs, typically serving as the secondary amine component. Although direct examples involving this compound are specific, the N-ethylpiperazine moiety is readily incorporated through these powerful reactions. For instance, a pseudo-five-component reaction has been developed for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives, which involves the reaction of hydrazine, ethyl acetoacetate, and an aldehyde. nih.gov Similarly, other MCRs, such as those forming tetrahydro-4H-chromene derivatives, utilize a secondary amine as a catalyst or reactant in a one-pot process involving an aldehyde and an active methylene (B1212753) compound like malononitrile. nih.gov

A general scheme for an MCR involving a piperazine derivative is shown in the table below, illustrating how multiple simple inputs can generate a complex, drug-like molecule in a single step.

Reaction TypeComponent AComponent BComponent CComponent DProduct Class
Ugi-type Reaction Aldehyde/KetoneAmine (e.g., Piperazine deriv.)Carboxylic AcidIsocyanideα-Acylamino Amide Derivatives
Mannich-type Reaction AldehydeAmine (e.g., Piperazine deriv.)Active Methylene Compound-β-Amino Carbonyl Compounds
Hantzsch-type Reaction Aldehydeβ-Ketoester (2 equiv.)Ammonia (B1221849) source (e.g., Piperazine deriv.)-Dihydropyridine Derivatives

The integration of ethylpiperazine scaffolds into MCRs represents a highly efficient strategy for synthesizing libraries of complex molecules, accelerating the pace of drug discovery and chemical biology research.

Structure Activity Relationship Sar Studies for Piperazine Carbonitrile Derivatives

Systematic Modification of the Ethyl Group and its Impact on Molecular Conformation and Interactions

The substituent at the N-4 position of the piperazine (B1678402) ring plays a crucial role in determining the molecule's interaction with its biological target. In 4-Ethylpiperazine-1-carbonitrile, this position is occupied by an ethyl group. The size, lipophilicity, and conformation of this alkyl group can significantly influence binding affinity and selectivity.

Systematic modifications of this ethyl group—for instance, by varying the alkyl chain length (e.g., methyl, propyl, butyl) or introducing bulkier groups (e.g., isopropyl, cyclohexyl)—can probe the steric tolerance of the target's binding pocket. nih.gov Studies on N-alkyl piperazine derivatives have shown that even minor changes in the N-alkyl substituent can lead to substantial differences in biological activity. nih.govnih.gov For example, in a series of CXCR4 antagonists, an N-propyl piperazine analog demonstrated a superior profile compared to other alkyl-substituted variants, highlighting the sensitivity of the receptor to the size and nature of this group. nih.gov

The introduction of different N-substituents can also induce conformational changes in the piperazine ring, which in turn affects the orientation of other functional groups and their ability to form key interactions. rsc.org Increasing the steric bulk of the N-alkyl group can influence the equilibrium between different ring conformations, such as the chair and boat forms.

Table 1: Impact of N-4 Alkyl Group Modification on Physicochemical Properties and Potential Biological Interactions

N-4 SubstituentLipophilicity (Predicted logP)Steric HindrancePotential for Hydrophobic Interactions
MethylLowerLowModerate
Ethyl Moderate Moderate Good
PropylHigherIncreasedEnhanced
IsopropylHigherHighEnhanced, but potential for steric clash
CyclohexylSignificantly HigherVery HighStrong, but high risk of steric hindrance
Benzyl (B1604629)HighHighStrong (hydrophobic and π-stacking)

This table presents hypothetical data based on established medicinal chemistry principles to illustrate the effects of modifying the N-4 ethyl group.

Exploration of Substituents on the Carbonitrile Group and their Electronic and Steric Effects

The carbonitrile (-C≡N) group at the N-1 position is a unique and versatile functional group in drug design. nih.govnih.gov It is a potent electron-withdrawing group, which influences the electronic distribution of the entire molecule. nih.gov The linear geometry of the nitrile group provides specific steric constraints, and its nitrogen atom can act as a hydrogen bond acceptor. nih.govsioc-journal.cn

Exploring alternatives to the carbonitrile group is a key strategy in SAR studies. Replacing it with other functional groups can systematically vary the electronic and steric properties of the molecule to optimize target interactions. For example, substituting the nitrile with a carbonyl group (as in an amide or ketone) introduces a different geometry and hydrogen bonding profile. sioc-journal.cn An amide group can act as both a hydrogen bond donor (if N-H is present) and acceptor, while a ketone is solely a hydrogen bond acceptor. nih.gov

The nitrile group is often considered a bioisostere for groups like carbonyls or even halogens, meaning it can mimic their function in a biological context. nih.govsioc-journal.cn Investigating these bioisosteric replacements helps to understand the precise nature of the interaction between the functional group and the target protein. For instance, if replacing a nitrile with a ketone maintains or improves activity, it suggests that a hydrogen bond acceptor at that position is critical.

Table 2: Electronic and Steric Effects of Carbonitrile Group Bioisosteres

Functional Group at N-1Electronic EffectHydrogen Bond Donor (HBD) / Acceptor (HBA)Steric Profile
Carbonitrile (-CN) Strongly electron-withdrawing HBA Linear, minimal bulk
Amide (-CONH₂)Electron-withdrawingHBD & HBAPlanar, moderate bulk
Carboxylic Acid (-COOH)Electron-withdrawingHBD & HBAPlanar, moderate bulk
Ketone (-COR)Electron-withdrawingHBATrigonal planar, bulky
TetrazoleWeakly acidic, electron-withdrawingHBAPlanar, moderate bulk

This table provides a comparative analysis of potential substituents for the carbonitrile group based on general chemical principles.

Conformational Flexibility and Rigidity of the Piperazine Ring and its Influence on Molecular Recognition

The six-membered piperazine ring is not a static, flat structure. It predominantly exists in a low-energy "chair" conformation, but can also adopt higher-energy "boat" and "twist-boat" conformations. nih.govwikipedia.org The specific conformation a piperazine derivative adopts is critical for its biological activity, as it dictates the three-dimensional arrangement of its substituents, which must fit precisely into the binding site of a biological target. nih.gov

The equilibrium between these conformations is influenced by the nature of the substituents on the nitrogen atoms. rsc.org In this compound, the ethyl and carbonitrile groups will influence the energetic preference for different chair conformations and the barrier to ring inversion (the process of one chair form flipping to another). The presence of N-acyl groups, which have some double-bond character, can create a barrier to rotation around the N-C(O) bond, further complicating the conformational landscape. rsc.orgrsc.org

In some cases, a rigid conformation is necessary to pre-organize the molecule for optimal binding, minimizing the entropic penalty upon interaction with the target. In other scenarios, a degree of conformational flexibility might be advantageous, allowing the molecule to adapt to the specific shape of the binding site. For instance, some inhibitors are known to bind to their targets with the piperazine ring locked in a high-energy twist-boat conformation. Understanding the conformational preferences of this compound and its derivatives is therefore essential for rationalizing their activity and designing improved analogs. nih.gov

Rational Design Principles for Modulating Molecular Interactions Based on Structural Features and Substituent Effects

Based on the SAR principles discussed, a rational approach to designing new derivatives of this compound can be formulated to fine-tune their molecular interactions. nih.govresearchgate.netmdpi.com

Optimizing N-4 Substitution: The ethyl group at the N-4 position can be systematically altered to probe for optimal hydrophobic and steric interactions. nih.govnih.gov If the binding pocket is large, longer alkyl chains or cyclic groups could enhance van der Waals interactions and binding affinity. Conversely, if the pocket is constrained, smaller groups like methyl may be more favorable. Introducing polar functionalities into this chain could also probe for additional hydrogen bonding opportunities.

Modulating N-1 Functionality: The carbonitrile group at N-1 is a key interaction point. nih.gov Its role as a hydrogen bond acceptor can be confirmed by replacing it with non-accepting isosteres. If hydrogen bonding is crucial, alternative acceptors like amides or ketones could be explored to optimize the bond strength and geometry. The strong electron-withdrawing nature of the nitrile also affects the basicity of the N-4 nitrogen, which can be modulated by changing the N-1 substituent. nih.gov

Controlling Conformational Rigidity: Introducing steric bulk or specific functional groups can be used to bias the conformational equilibrium of the piperazine ring. nih.govnih.gov For example, introducing substituents that favor an axial or equatorial orientation can lock the molecule into a more rigid, bioactive conformation. This can lead to higher potency by reducing the entropic cost of binding.

Structure-Based Design: When the structure of the biological target is known, computational methods like molecular docking can be employed. mdpi.comnih.gov This allows for the in-silico evaluation of how different modifications to the this compound scaffold would fit into the binding site, guiding the synthesis of the most promising candidates.

Emerging Research Directions and Future Perspectives for 4 Ethylpiperazine 1 Carbonitrile

Development of Novel and Highly Efficient Synthetic Routes, including Flow Chemistry and Automated Synthesis

Traditional batch synthesis methods for piperazine (B1678402) derivatives, while established, often face challenges related to scalability, safety, and efficiency. The future of synthesizing 4-Ethylpiperazine-1-carbonitrile is moving towards more sophisticated and streamlined processes.

Flow Chemistry: Continuous-flow synthesis is emerging as a powerful alternative to batch processing. This technology offers superior control over reaction parameters such as temperature and pressure, enhanced safety for handling hazardous reagents, and the potential for straightforward automation. For the synthesis of piperazine derivatives, flow chemistry has already been successfully applied. For instance, an uninterrupted, four-step continuous-flow sequence was developed for the preparation of the aryl piperazine drug, flibanserin. rsc.org This approach involved heterogeneously catalyzed reactions and in-line purification, demonstrating the potential for creating complex molecules with minimal manual intervention. rsc.org Similarly, photoredox catalysis under continuous flow conditions has been used for the synthesis of C-H functionalized piperazines, offering a green and efficient alternative to traditional methods. mdpi.com Applying these principles to this compound could involve designing a multi-step sequence where the piperazine ring is formed and functionalized in a continuous, automated fashion.

Automated and Microwave-Assisted Synthesis: Automation and microwave-assisted synthesis are also set to accelerate the production of piperazine derivatives. Microwave irradiation can significantly reduce reaction times compared to conventional heating. mdpi.com The development of flow reactors integrated with microwave units presents a frontier for rapid and efficient synthesis on a larger scale. mdpi.com One-step synthetic procedures for monosubstituted piperazines have been developed that are high-yielding and cost-effective, aspects crucial for potential commercial manufacturing. mdpi.com

Table 1: Comparison of Synthetic Techniques for Piperazine Derivatives
TechniqueKey AdvantagesPotential Application for this compound SynthesisReference
Batch SynthesisWell-established, suitable for small-scale lab synthesis.Initial route development and discovery. mdpi.com
Flow ChemistryEnhanced safety, scalability, process control, and automation potential.Large-scale, on-demand manufacturing with high purity and efficiency. rsc.orgmdpi.com
Microwave-Assisted SynthesisDrastically reduced reaction times, improved yields.Rapid library synthesis for screening and optimization studies. mdpi.com
Photoredox CatalysisMild reaction conditions, novel reactivity, green chemistry approach.Access to novel functionalizations under visible light, potentially in flow. mdpi.comorganic-chemistry.org

Advanced Mechanistic Studies Utilizing Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and discovering new transformations. Future research on this compound will likely involve a synergistic combination of experimental techniques and powerful computational modeling.

Computational Chemistry: Ab initio self-consistent-field molecular orbital approaches can be used to study the structural features, relative stabilities, and reactive properties of piperazine rings and their derivatives. ntis.gov Such studies can elucidate the effects of substituents, like the ethyl and carbonitrile groups, on the conformation and reactivity of the piperazine ring. ntis.gov Molecular docking and molecular dynamics simulations are invaluable for investigating how piperazine-containing molecules interact with biological targets, such as proteins or enzymes. ijraw.comnih.gov These computational tools can predict binding affinities and identify key amino acid residues involved in the interaction, guiding the design of more potent and selective molecules. nih.govnih.gov

Integrated Approaches: The combination of experimental data with computational analysis provides a more complete picture. For example, in photoredox catalysis, mechanistic studies have identified key radical intermediates and pathways. mdpi.com For this compound, an integrated approach could involve experimental kinetic analysis of its formation or subsequent reactions, with the results being rationalized and expanded upon through density functional theory (DFT) calculations. This synergy helps to not only explain observed outcomes but also to predict the effects of modifying reaction conditions or substrate structure.

Exploration of New Chemical Transformations and Functionalizations for the Carbonitrile Moiety

The carbonitrile group (–C≡N) is a highly versatile functional group that can be converted into a wide array of other functionalities, making it a valuable synthon in organic chemistry. While much research on piperazine derivatives focuses on substitutions at the nitrogen or carbon atoms of the ring, the carbonitrile moiety of this compound represents a key site for future chemical exploration.

Potential transformations include:

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), which could then be used for further derivatization, such as amide or sulfonamide formation. This would introduce a new linkage point for building more complex molecules.

Hydrolysis: Acidic or basic hydrolysis of the nitrile would yield a carboxylic acid. This transformation would convert the neutral piperazine derivative into an acidic one, which could have applications as a building block in peptide synthesis or for altering physicochemical properties.

Cyclization Reactions: The nitrile group can participate in various cyclization reactions to form heterocyclic rings, such as tetrazoles or triazoles, which are themselves important pharmacophores in medicinal chemistry.

Addition of Nucleophiles: Organometallic reagents (e.g., Grignard or organolithium reagents) can add to the nitrile to form ketones after hydrolysis, providing a route to introduce diverse side chains.

These transformations would vastly expand the chemical space accessible from this compound, enabling its use as a scaffold for creating diverse libraries of compounds for various applications.

Applications in Advanced Material Science and Polymer Chemistry

The unique structural and chemical properties of the piperazine scaffold make it an attractive building block for advanced materials and polymers. nih.gov While specific applications of this compound in this domain are still emerging, the potential is significant.

CO₂ Capture: Piperazine-based materials are known for their ability to capture carbon dioxide. nih.gov The two nitrogen atoms in the piperazine ring can react reversibly with CO₂, making them suitable for use in solvent-based carbon capture systems. The specific substituents on the piperazine ring can modulate the efficiency and kinetics of this process. Future research could investigate how the ethyl and carbonitrile groups of this compound influence its CO₂ absorption capacity and stability.

Polymer Chemistry: Piperazines can be used as monomers or cross-linking agents in polymerization reactions. nih.gov For example, they can be incorporated into polyamides or polyurethanes to impart specific properties such as thermal stability, rigidity, or pH-responsiveness. The carbonitrile group in this compound could be a site for post-polymerization modification, allowing for the tuning of material properties after the initial polymer is formed.

Integration with Data Science and Machine Learning for Reaction Prediction and Optimization

The intersection of data science, machine learning (ML), and chemistry is revolutionizing how chemical research is conducted. ucla.eduresearchgate.net These tools can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even suggest novel synthetic routes. nih.govrjptonline.org

Reaction Prediction and Optimization: For a given reaction, such as the synthesis of a this compound derivative, ML models can be trained on existing reaction data to predict the yield or outcome for new, untested substrates or conditions. pharmaceutical-technology.com Algorithms like 'random forest' have been successfully used to predict reaction yields with high accuracy, even for compounds not included in the initial training set. pharmaceutical-technology.com This predictive power minimizes the need for extensive trial-and-error experimentation. Furthermore, Bayesian optimization frameworks can intelligently suggest the next set of experiments to perform to most efficiently find the optimal reaction conditions (e.g., catalyst, solvent, temperature), saving time and resources. ucla.edu

Mechanistic Insights and Discovery: ML is not just a tool for optimization but also for discovery. Interpretable ML models can help uncover complex relationships between molecular features and reaction outcomes, providing new mechanistic insights that might not be obvious to a human chemist. ucla.educam.ac.uk By learning from vast reaction databases, these models can identify patterns that lead to the discovery of entirely new reactions or applications for existing molecules like this compound.

Table 2: Application of Data Science in the Chemistry of this compound
Application AreaDescriptionPotential ImpactReference
Reaction DeploymentPredicting the success of known reactions on novel substrates related to the target compound.Accelerates the application of established methods to new synthetic goals. nih.gov
Reaction DevelopmentIteratively optimizing reaction conditions (yield, selectivity) using algorithms like Bayesian optimization.Faster development of highly efficient and robust synthetic routes. ucla.edu
Reaction DiscoveryIdentifying novel transformations or uncovering non-obvious reaction mechanisms through model interpretation.Expands the synthetic utility of the compound and its derivatives. nih.govcam.ac.uk

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing 4-Ethylpiperazine-1-carbonitrile with high yield and purity?

Answer:
Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyanide group incorporation. Key considerations include:

  • Temperature control : Maintaining 0–5°C during nitrile group introduction to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Catalysts : Use of triethylamine or DBU to facilitate deprotonation and intermediate stabilization .
    Post-synthesis, purification via column chromatography or recrystallization is essential. Monitor progress using HPLC and confirm purity via NMR (>95% purity threshold recommended) .

Basic: Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity (e.g., piperazine ring protons at δ 2.5–3.5 ppm; nitrile carbon at ~115 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 153.1 for this compound) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and quantify impurities .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the nitrile group’s LUMO energy indicates susceptibility to nucleophilic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
  • Reaction pathway simulations : Tools like Gaussian or ORCA model intermediates and transition states to optimize synthetic routes .

Advanced: How should researchers resolve contradictions in biological activity data across derivatives of this compound?

Answer:

  • Replicate assays : Confirm activity under standardized conditions (e.g., fixed ATP concentration in kinase inhibition assays) .
  • Structural validation : Re-characterize disputed compounds via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .
  • Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., cell line variability, solvent effects) .

Advanced: What experimental strategies are effective for establishing structure-activity relationships (SAR) of this compound derivatives?

Answer:

  • Scaffold diversification : Synthesize analogs with modifications at the ethyl or nitrile groups to assess pharmacophore requirements .
  • Biological profiling : Test derivatives in enzyme inhibition (e.g., IC50_{50} determination) and cell-based assays (e.g., proliferation/apoptosis) .
  • Correlative analysis : Use QSAR models to link electronic (Hammett constants) or steric parameters (Taft indices) to activity trends .

Basic: What are the optimal storage conditions to maintain the stability of this compound?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the nitrile group .
  • Humidity control : Use desiccants (silica gel) to avoid moisture-induced degradation .
  • Light protection : Amber glass vials mitigate photolytic decomposition .

Advanced: How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

Answer:

  • Intermediate monitoring : Use TLC or inline IR spectroscopy to detect side reactions early .
  • Catalyst optimization : Screen alternatives (e.g., switch from Pd(OAc)2_2 to PdCl2_2(PPh3_3)2_2 for coupling steps) .
  • Solvent purity : Distill DMF over CaH2_2 to remove amines that may quench reactive intermediates .

Advanced: What in vitro assays are suitable for evaluating the enzyme inhibition potential of this compound derivatives?

Answer:

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, Src) .
  • CYP450 inhibition : Microsomal incubations with LC-MS/MS detection quantify metabolite formation .
  • Dose-response curves : Calculate IC50_{50} values using GraphPad Prism for potency comparisons .

Advanced: How does solvent choice influence reaction pathways in modifying this compound?

Answer:

  • Polarity effects : Acetonitrile stabilizes charged intermediates in SN2 reactions, while toluene favors radical pathways .
  • Coordination solvents : DMSO coordinates with metal catalysts (e.g., CuI), altering regioselectivity in cross-couplings .
  • Green chemistry : Switch to cyclopentyl methyl ether (CPME) for safer, higher-yielding reactions .

Advanced: What are best practices for integrating spectroscopic data to confirm structural integrity?

Answer:

  • Multi-nuclear NMR : Combine 1^1H, 13^13C, and 15^15N NMR to resolve overlapping signals in piperazine derivatives .
  • 2D techniques : HSQC and HMBC correlations map 1^1H-13^13C connectivity, critical for verifying nitrile positioning .
  • Cross-validation : Align MS fragmentation patterns with predicted cleavage pathways (e.g., loss of –CH2_2CH3_3 from the ethyl group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.